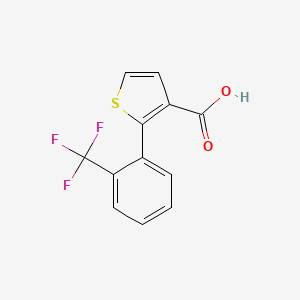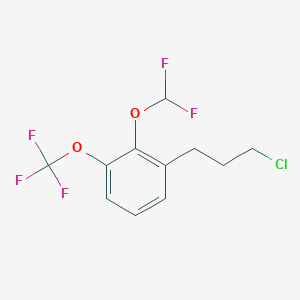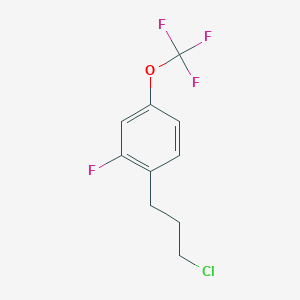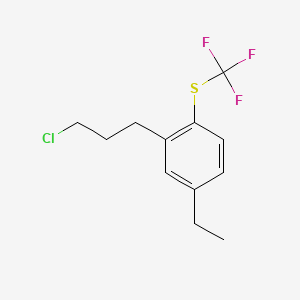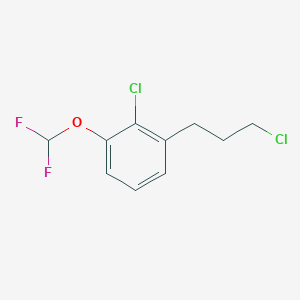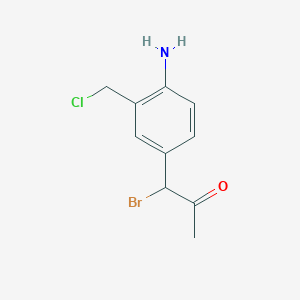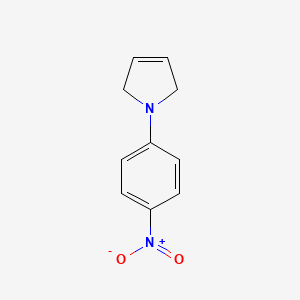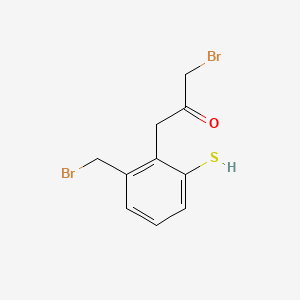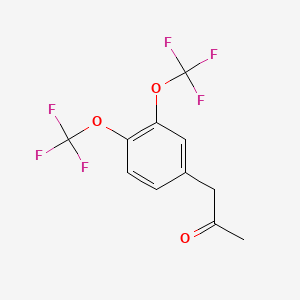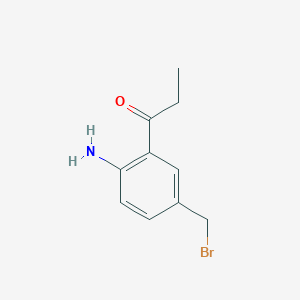![molecular formula C10H10O4 B14056892 [2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
[2,2'-Bifuran]-5,5'-diyldimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bifuran]-5,5’-diyldimethanol: is an organic compound characterized by two furan rings connected at the 2-position, with hydroxymethyl groups attached at the 5-positions of each furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bifuran]-5,5’-diyldimethanol typically involves the reaction of furfural with appropriate reagents to form the bifuran structure, followed by functionalization to introduce the hydroxymethyl groups. One common method involves the use of α,β-unsaturated carbonyl compounds containing a furan ring, which react with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . This method provides a straightforward route to the bifuran framework.
Industrial Production Methods
Industrial production of [2,2’-Bifuran]-5,5’-diyldimethanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Bifuran]-5,5’-diyldimethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The furan rings can be reduced to tetrahydrofuran derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of bifuran-5,5’-dicarboxylic acid.
Reduction: Formation of tetrahydro-[2,2’-bifuran]-5,5’-diyldimethanol.
Substitution: Formation of bifuran-5,5’-diethers or diesters.
Wissenschaftliche Forschungsanwendungen
[2,2’-Bifuran]-5,5’-diyldimethanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as bioplastics and resins.
Wirkmechanismus
The mechanism of action of [2,2’-Bifuran]-5,5’-diyldimethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
[2,2’-Bifuran]-5,5’-diyldimethanol: can be compared with other similar compounds, such as:
2,2’-Bifuran: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Dimethyl 2,2’-bifuran-5,5’-dicarboxylate: Contains ester groups instead of hydroxymethyl groups, leading to different reactivity and applications.
Tetrahydro-2,2’-bifuran: A reduced form of bifuran, with different physical and chemical properties.
The presence of hydroxymethyl groups in [2,2’-Bifuran]-5,5’-diyldimethanol makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H10O4 |
|---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
[5-[5-(hydroxymethyl)furan-2-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H10O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-4,11-12H,5-6H2 |
InChI-Schlüssel |
NOYCHKMDIFYISW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C2=CC=C(O2)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


